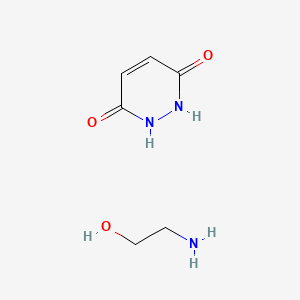

Maleic hydrazide monoethanolamine

Description

Structure

2D Structure

Properties

CAS No. |

42489-17-8 |

|---|---|

Molecular Formula |

C6H11N3O3 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

2-aminoethanol;1,2-dihydropyridazine-3,6-dione |

InChI |

InChI=1S/C4H4N2O2.C2H7NO/c7-3-1-2-4(8)6-5-3;3-1-2-4/h1-2H,(H,5,7)(H,6,8);4H,1-3H2 |

InChI Key |

ZRUUKURQYAUHQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NNC1=O.C(CO)N |

Origin of Product |

United States |

Mechanistic Underpinnings of Maleic Hydrazide Action in Plant Systems

Cellular and Subcellular Effects of Maleic Hydrazide

The observable effects of maleic hydrazide on plant growth originate from its activity at the cellular and subcellular levels. It primarily targets rapidly dividing cells, interfering with processes crucial for cell proliferation and the synthesis of essential macromolecules.

Inhibition of Mitotic Cell Division in Meristematic Tissues

Maleic hydrazide is a potent inhibitor of mitosis, the process of cell division, particularly in the meristematic tissues of plants where active cell proliferation occurs. coresta.orgnih.govepa.govgba-group.com These tissues, found at the tips of roots and shoots and in buds, are responsible for plant growth. By arresting cell division, MH effectively halts the development of new tissues and organs. coresta.orgwikipedia.org This inhibition of mitosis is a key reason for its use in preventing sprouting in stored crops like potatoes and onions and for controlling sucker growth in tobacco. gba-group.comwikipedia.org

Studies have shown that MH disrupts the normal cell cycle, with some research indicating it can significantly prolong the duration of the mitotic cycle. genspark.ai This disruption leads to a reduction in the number of new cells, resulting in stunted growth. genspark.ai While cell division is inhibited, cell enlargement may continue, leading to the formation of enlarged and vacuolated cells in the apical meristems of treated plants. wikipedia.orguchicago.edu The mitotic index, a measure of the rate of cell division, is significantly decreased in the presence of maleic hydrazide. researchgate.netelifesciences.org Research on various plant species, including Allium cepa (onion) and Trigonella foenum-graecum (fenugreek), has demonstrated a concentration-dependent inhibition of root growth and a decrease in the mitotic index in root tip cells upon exposure to MH. elifesciences.orgbiorxiv.org

The antimitotic effects of maleic hydrazide can manifest as various chromosomal aberrations, including stickiness, C-mitosis (a disruption of the spindle fibers), and lagging chromosomes. elifesciences.org These abnormalities suggest that MH interferes with the spindle apparatus, which is essential for the proper segregation of chromosomes during mitosis. elifesciences.org

Interference with Nucleic Acid and Protein Synthesis Pathways

The inhibitory action of maleic hydrazide on cell division is closely linked to its interference with the synthesis of nucleic acids (DNA and RNA) and proteins. medchemexpress.comnih.govsinocurechem.comglpbio.com These macromolecules are fundamental to all cellular processes, including cell division and growth.

Research has shown that maleic hydrazide inhibits the synthesis of both DNA and RNA. oup.com In corn and pea seedling roots, DNA synthesis is affected more rapidly than RNA synthesis, with inhibition occurring within 4 hours for DNA and 8-12 hours for RNA. oup.com The inhibition of nucleic acid synthesis is most pronounced in the root apices, the primary sites of cell division. oup.com Furthermore, MH appears to be selective in its action, preferentially inhibiting the synthesis of ribosomal RNA while having less effect on transfer RNA. oup.com

Biochemical Interactions and Metabolic Alterations

Beyond its direct effects on cell division and macromolecular synthesis, maleic hydrazide also influences various biochemical pathways and metabolic processes within the plant.

Modulation of Respiratory Processes and Enzymatic Activities

Maleic hydrazide has been shown to affect the rate of respiration in plant tissues. nih.govcapes.gov.brnih.gov Respiration is the process by which plants break down organic molecules to release energy for various cellular activities. byjus.com The impact of MH on respiration can vary depending on the plant species, tissue type, and environmental conditions. In some cases, MH has been observed to inhibit respiration, while in others, it may have little to no effect. oup.comcapes.gov.br For instance, in stored onion bulbs, maleic hydrazide treatment did not significantly differ from untreated bulbs in the first five months of storage in terms of respiration rates. capes.gov.br

The compound also interferes with the activity of various enzymes. nih.govsinocurechem.com For example, it has been noted to inhibit the activity of enzymes such as nitrate (B79036) reductase, urease, and catalase. sinocurechem.com The inhibition of succinic dehydrogenase, a key enzyme in the respiratory process, has been suggested as a potential site of action for maleic hydrazide in plants. nih.gov

Competitive Binding with Cellular Thiols and Receptor Sites

The chemical structure of maleic hydrazide allows it to interact with various molecules within the plant cell. One area of investigation has been its interaction with thiol compounds. nih.gov Thiols, which contain a sulfhydryl group (-SH), are important components of many enzymes and other proteins. It has been proposed that maleic hydrazide may compete with other molecules for binding to these thiol groups, potentially altering the function of the proteins they are part of. nih.gov

Furthermore, there is evidence to suggest that maleic hydrazide competes with receptor sites for other important molecules, such as succinic dehydrogenase. nih.gov This competitive binding could disrupt normal metabolic pathways that rely on these receptors. The ability of maleic anhydride, a related compound, to react with thiol groups to form stable thioether bonds further supports the potential for such interactions. mdpi.com

Molecular-Level Binding and Localization within Plant Anatomy

Once applied to a plant, maleic hydrazide is absorbed and translocated throughout the plant's system. coresta.orgnih.govherts.ac.uk It is a systemic compound, meaning it can move from the point of application to other parts of the plant, including the meristematic tissues where it exerts its primary effect. coresta.orgnih.govfrontiersin.org This translocation occurs through both the phloem and xylem, the plant's vascular tissues. nih.govfrontiersin.org

Studies using radiolabeled maleic hydrazide (¹⁴C-MH) have shown that it is rapidly translocated to actively growing tissues, such as shoots and roots. nih.govfao.org A significant portion of the absorbed MH can be translocated to the roots. researchgate.net

Within the plant, maleic hydrazide can exist in its free, unmodified form or it can be metabolized and bound to other molecules. coresta.org A major metabolite is the beta-D-glucoside of maleic hydrazide. nih.gov This conjugation with glucose is considered a detoxification mechanism, as the bound and conjugated forms are not thought to be physiologically active. coresta.org Over time, the levels of free MH decrease as it is gradually converted to these bound and conjugated forms. coresta.org

Research has also shown that maleic hydrazide can become bound to insoluble cellular components, potentially cell wall fragments. nih.govnih.gov This binding process appears to require metabolic energy, as it is blocked by inhibitors of metabolism like azide (B81097) and dinitrophenol. nih.govnih.gov However, it is not inhibited by compounds that block protein or DNA synthesis. nih.govnih.gov Interestingly, very little of the bound MH is found in the zone of cell division where it has its primary inhibitory effect on root elongation. nih.govnih.gov The majority of the binding occurs further back from the root tip. nih.govnih.gov

**Table 1: Effects of Maleic Hydrazide on Mitotic Index in Allium cepa and *Trigonella foenum-graecum***

| Plant Species | Maleic Hydrazide Concentration (ppm) | Treatment Duration (hours) | Effect on Mitotic Index | Reference |

|---|---|---|---|---|

| Allium cepa | 5 - 55 | 6, 12, 18, 24, 36, 48 | Decrease in mitotic index values | elifesciences.org |

| Trigonella foenum-graecum | 5 - 55 | 6, 12, 18, 24, 36, 48 | Decrease in mitotic index values | elifesciences.org |

| Allium cepa | Not specified | Not specified | Significant decrease in mitotic activity | researchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-aminoethanol |

| Abscisic acid (ABA) |

| Azide |

| Bensulfuron |

| Butralin |

| Catalase |

| Chloramphenicol |

| Chlorsulfuron |

| Colchicine |

| Cycloheximide |

| Cysteine |

| Dinitrophenol |

| Ethephon |

| Flumetralin |

| Fluorodeoxyuridine |

| Fumaric acid |

| Gibberellin |

| Glucose |

| Hydrazine (B178648) |

| Indole-3-acetic acid (IAA) |

| Jasmonic acid (JA) |

| Kinetin |

| Maleic hydrazide |

| Maleic hydrazide monoethanolamine |

| Methanol (B129727) |

| Mitomycin C |

| Nitrate reductase |

| Primisulfuron |

| Puromycin |

| Pyridoxal |

| Pyruvate |

| Salicylic acid (SA) |

| Succinic dehydrogenase |

| Thifensulfuron |

Distribution and Accumulation Patterns in Actively Growing Regions

Maleic hydrazide is a systemic compound, meaning it is transported throughout the plant from the point of application. nih.govcoresta.orggba-group.com It moves through the phloem, the plant's vascular tissue responsible for transporting sugars and other organic molecules from "sources" (areas of production, like mature leaves) to "sinks" (areas of active growth or storage, such as roots, young shoots, and developing fruits). ahdb.org.uklibretexts.org

Upon foliar application, maleic hydrazide is absorbed and rapidly translocated to meristematic tissues, which are the primary sites of cell division and growth. coresta.org This targeted accumulation in actively growing regions is central to its function as a growth inhibitor. nih.gov For instance, in tobacco plants, foliar-applied maleic hydrazide moves both upwards (acropetally) and downwards (basipetally) to reach all actively growing tissues, including the roots. inchem.org

Studies have shown that the distribution can vary between plant species. For example, in white ash and black locust seedlings, most of the applied maleic hydrazide was translocated to the leaves and stems of black locust seedlings within a day, while in white ash seedlings, it tended to remain in the stem tissue. nih.gov

The accumulation of maleic hydrazide in these active regions leads to the inhibition of cell division, thereby controlling sucker growth in tobacco, preventing sprouting in stored potatoes and onions, and retarding the growth of grasses. wikipedia.orgnih.govepa.gov Research on corn roots has shown that very little radiolabeled maleic hydrazide binds in the zone of cell division itself; rather, the majority is bound further back from the tip, in the region of cell enlargement and beyond. nih.govnih.gov This suggests a complex interplay between translocation, accumulation, and the ultimate site of action.

Table 2: Translocation and Accumulation of Maleic Hydrazide in Various Plants

| Plant | Application Method | Distribution and Accumulation | Reference |

| Tobacco | Foliar spray | Rapidly moves both acropetally and basipetally to actively growing tissues, including roots. | inchem.org |

| Potatoes | Foliar spray | Translocated from leaves to tubers via the phloem. | ahdb.org.uk |

| White Ash | Stem injection | Remained primarily in the stem tissue. | nih.gov |

| Black Locust | Stem injection | Translocated to leaves and stems within one day. | nih.gov |

Physiological and Morphological Responses of Plants to Maleic Hydrazide Exposure

Regulation of Plant Growth and Development

Suppression of Sprouting and Induction of Dormancy

One of the most well-documented effects of maleic hydrazide is its ability to suppress sprouting and induce dormancy in various tuber and bulb crops, notably potatoes and onions. nih.govcore.ac.ukinchem.org This is achieved by inhibiting cell division in the meristematic regions of the tubers and bulbs. wikipedia.orgwindows.net

Foliar application of maleic hydrazide to potato crops during the growing season leads to the translocation of the compound into the developing tubers. windows.netinchem.org This treatment effectively prevents both external and internal sprouting during storage, thereby extending the shelf life and maintaining the quality of the potatoes. inchem.org Similarly, in onions, maleic hydrazide application in the field before harvest inhibits sprouting in storage. core.ac.ukinchem.org

Research has shown a significant reduction in the number of sprouted potato tubers and the weight of sprouts after treatment with maleic hydrazide. windows.net For instance, a study in India demonstrated a 27% reduction in the mean number of sprouted tubers and a 76% reduction in sprout weight after 10 and 12 weeks of storage, respectively. windows.net The timing of application is crucial for optimal efficacy, with treatments applied several weeks before harvest generally yielding the best results. core.ac.uk

The effectiveness of maleic hydrazide in sprout suppression is also linked to the residue levels within the tubers, with higher concentrations generally leading to more significant inhibition. windows.net

Table 1: Effect of Maleic Hydrazide on Sprouting in Potatoes

| Treatment | Mean Number of Sprouted Tubers Reduction | Sprout Weight Reduction | Reference |

| Maleic Hydrazide | 27% (after 10 weeks) | 76% (after 12 weeks) | windows.net |

Control of Axillary Bud Growth and Apical Dominance

Maleic hydrazide is widely used to control the growth of axillary buds, also known as suckers, particularly in tobacco cultivation. nih.govcoresta.org The removal of the apical bud (topping) in tobacco plants is a standard practice to encourage leaf growth. coresta.org However, this also stimulates the growth of axillary buds, which compete with the leaves for resources. coresta.org

Maleic hydrazide applied after topping effectively inhibits the cell division in these axillary buds, preventing their growth without harming the development of the mature leaves. coresta.orgcoresta.org This systemic action ensures that the compound reaches all meristematic tissues where sucker growth originates. coresta.org

The application of maleic hydrazide can lead to a loss of apical dominance, which is the phenomenon where the central stem grows more strongly than the lateral stems. uchicago.edu In some cases, at lower concentrations, this can result in the simultaneous growth of multiple axillary buds. uchicago.edu However, at higher concentrations, the development of vegetative buds is significantly slowed or completely inhibited. uchicago.edu The control of axillary bud growth is a critical aspect of managing plant architecture and directing resources to desired parts of the plant, such as the leaves in tobacco. coresta.org

Retardation of Vegetative Elongation in Diverse Plant Species

Maleic hydrazide is known to retard vegetative elongation in a wide range of plant species, including both monocotyledonous and dicotyledonous plants. uchicago.edu This effect is a direct consequence of its primary mode of action: the inhibition of cell division rather than cell enlargement. wikipedia.orgresearchgate.net

In turfgrass, for example, maleic hydrazide is used to reduce the frequency of mowing by slowing down the growth of the grass blades. trb.orgtrb.org Studies have shown that it can effectively limit the height and dry weight of clippings of various grass species. trb.org This growth-retarding effect is most pronounced when the chemical is applied during periods of active growth. trb.org

The inhibitory effect of maleic hydrazide has also been observed in the root elongation of various plants, including corn. researchgate.net Research has demonstrated that maleic hydrazide inhibits corn root elongation by affecting cell division, with a noticeable decrease in the rate of elongation after a lag period. researchgate.net The chemical has been shown to have similar effects on a variety of other plant species, where it can cause a temporary cessation of meristematic growth. uchicago.edu

Table 2: Effect of Maleic Hydrazide on Turfgrass Growth

| Treatment | Effect on Mowing Frequency | Reference |

| Maleic Hydrazide | Reduced number of mowings required | trb.org |

Interplay with Endogenous Phytohormone Pathways

The growth-regulating effects of maleic hydrazide are also linked to its interactions with the plant's own hormonal systems. It is believed to act as an anti-auxin and an anti-gibberellin, or as a regulator of the metabolism of these and other plant growth regulators. frontiersin.orgnih.gov

Influence on Auxin Homeostasis and Signaling Networks

Auxins are a class of plant hormones that play a crucial role in various growth processes, including cell elongation, apical dominance, and root development. researchgate.net Maleic hydrazide has been proposed to act as an anti-auxin, counteracting the typical effects of auxins like indole-3-acetic acid (IAA). researchgate.netnih.gov

The phenomenon of apical dominance is strongly regulated by auxin produced in the shoot apex, which inhibits the outgrowth of axillary buds. nih.gov By disrupting apical dominance, maleic hydrazide's effects are consistent with an anti-auxin mode of action. uchicago.edu Some studies suggest that maleic hydrazide interferes with auxin-regulated growth, thereby inhibiting plant development. researchgate.net This could be due to the suppression of apical dominance, which in turn diverts the polar transport of auxins towards the basal buds, leading to an increase in the number of lateral branches. researchgate.net

Interaction with Gibberellin Metabolism and Response

Gibberellins (GAs) are another critical group of phytohormones that regulate processes such as stem elongation, seed germination, and flowering. frontiersin.org There is evidence to suggest that maleic hydrazide interacts with gibberellin pathways. frontiersin.orgnih.gov

Studies on pea plants have shown that maleic hydrazide can inhibit the growth-promoting effects of gibberellic acid. researchgate.net In dwarf pea varieties, which are sensitive to GA, maleic hydrazide reduced the response to applied GA. researchgate.net In tall pea varieties, which are less responsive to GA, maleic hydrazide severely inhibited growth, and this inhibition was not overcome by the application of GA. researchgate.net This suggests that maleic hydrazide may block the activity of endogenous GA-like hormones. researchgate.net The characteristic effects of GAs, such as increased internode extension, are counteracted by maleic hydrazide's inhibition of cell division.

Crosstalk with Cytokinins and Other Plant Growth Regulators

Maleic hydrazide, a synthetic plant growth regulator, is known to influence various physiological processes in plants, primarily through the inhibition of cell division in meristematic tissues. nih.gov Its mode of action is not fully elucidated, but it is suggested to interfere with the metabolism and signaling of several key plant hormones, including auxins and gibberellins. nih.gov This interference disrupts the normal hormonal balance that governs plant growth and development.

The interaction between different phytohormone pathways is a critical aspect of plant biology, coordinating growth and responses to environmental cues. nih.gov Phytohormones such as auxins, cytokinins, gibberellins, abscisic acid, and ethylene (B1197577) work in concert, often with synergistic or antagonistic actions, to regulate cellular activities like division, elongation, and differentiation. nih.gov

Auxins and cytokinins, in particular, play a central and often opposing role in plant development. mdpi.com For instance, the ratio of auxin to cytokinin is a key determinant in organogenesis, with a high ratio favoring root formation and a low ratio promoting shoot development. mdpi.com It has been shown that these two hormone signaling pathways can reciprocally influence each other. mdpi.com

While direct and detailed research on the specific crosstalk between maleic hydrazide monoethanolamine and cytokinins is not extensively documented in the provided results, the established role of maleic hydrazide as a growth regulator and its suggested interaction with auxin and gibberellin metabolism point towards a broader disruption of the hormonal network. nih.gov Given the intricate and interconnected nature of phytohormone signaling, it is plausible that the effects of maleic hydrazide on auxin and gibberellin levels would indirectly influence cytokinin signaling pathways to modulate plant growth and development. Further research is needed to delineate the precise molecular mechanisms of this crosstalk.

Crop-Specific and Weed Species Responses

Efficacy in Parasitic Weed Management Systems

Maleic hydrazide has demonstrated efficacy in the control of parasitic weeds, particularly those belonging to the genera Phelipanche and Orobanche (broomrapes). nih.govfrontiersin.org These parasitic plants cause significant economic losses in major crops worldwide. nih.gov

Research has shown that maleic hydrazide can be a potent inhibitor of the early developmental stages of parasitism, including attachment to the host root and tubercle formation. nih.gov While it has a slight inhibitory effect on the germination of Phelipanche aegyptiaca seeds at higher concentrations, its primary efficacy lies in preventing the parasite from establishing a connection with the host. nih.gov

Foliar application of maleic hydrazide to host plants, such as tomato, has been shown to significantly reduce the number of P. aegyptiaca attachments on the roots. nih.govfrontiersin.org The chemical is translocated from the foliage to the roots, where it can then affect the developing parasite. nih.gov Studies have indicated that multiple applications of maleic hydrazide can lead to superior control of parasitic weed emergence compared to single applications. frontiersin.org For instance, in tomato, three and four applications resulted in almost complete control of aboveground P. aegyptiaca shoots. frontiersin.org

The effectiveness of maleic hydrazide for broomrape control has also been reported in other crops like tobacco and watermelon. nih.gov In tobacco, maleic hydrazide application has been shown to reduce the number of Phelipanche ramosa plants by 60-90%, depending on the application rate and timing, leading to considerable yield increases. frontiersin.org

It is important to note that the development of resistance to commonly used herbicides in parasitic weeds is a growing concern, making alternative control methods like the use of maleic hydrazide a valuable tool in integrated weed management strategies. nih.gov

Table 1: Effect of Maleic Hydrazide on Phelipanche aegyptiaca in Tomato

| Treatment | Number of P. aegyptiaca Attachments | P. aegyptiaca Biomass |

| Control | High | High |

| Maleic Hydrazide (75 g a.i. ha⁻¹) | Significantly Lower | Reduced |

| Maleic Hydrazide (150, 300, 600 g a.i. ha⁻¹) | Significantly Lower | Close to Zero |

Alterations in Root System Development and Branching Architecture

Maleic hydrazide is a systemic compound that, after foliar application, is translocated to meristematic tissues, including those in the roots. nih.gov Its primary mode of action is the inhibition of cell division, which directly impacts root growth and development. nih.gov

The architecture of the root system is crucial for nutrient and water uptake and is regulated by a complex interplay of hormones, including auxin and cytokinin. mdpi.commdpi.com Cytokinins, for example, are involved in regulating the longitudinal zonation in the root meristem by controlling cell differentiation and the radial patterning of the root vasculature. mdpi.com

Translocation and Uptake Dynamics of Maleic Hydrazide in Whole Plants

Absorption Mechanisms via Foliar and Root Pathways

Maleic hydrazide can enter a plant through both its foliage and root system. The primary method of application for many agricultural uses is foliar spray. However, root uptake is also a viable pathway for its absorption.

When applied to the leaves, maleic hydrazide penetrates the cuticle and enters the plant's vascular system. coresta.org It is also readily absorbed by the roots from the soil. fao.org Studies have shown its presence throughout the entire plant following application, indicating efficient absorption regardless of the initial point of contact. nih.gov

The effectiveness of foliar-applied maleic hydrazide is influenced by several environmental factors that affect the integrity of the leaf cuticle and the rate of spray droplet drying.

Humidity: High relative humidity is a significant factor in enhancing uptake. It slows the drying of the spray solution on the leaf surface, allowing more time for absorption. Additionally, high humidity can cause the cuticle to swell, which may increase its permeability.

Temperature: High temperatures can lead to rapid drying of foliar sprays, which in turn reduces the absorption of the dissolved maleic hydrazide.

Light Intensity: Increased light intensity can improve the efficiency of foliar uptake.

Plant Stress: Plants that are not under moisture stress absorb foliar applications more readily. A thicker cuticle, which can develop under constant wind or dry conditions, may reduce absorption. Conversely, physical damage to the leaf surface, such as cracks from wind, can create direct pathways for entry.

Table 1: Influence of Environmental Factors on Foliar Uptake

| Factor | Effect on Foliar Uptake |

|---|---|

| High Humidity | Increases uptake |

| High Temperature | Decreases uptake |

| High Light Intensity | Increases uptake |

| Plant Moisture Stress | Decreases uptake |

| Wind | Can decrease uptake (thicker cuticle) or increase uptake (leaf damage) |

The uptake of maleic hydrazide by plant roots is a dynamic process that is notably dependent on the pH of the surrounding soil or nutrient solution. Research on barley roots has demonstrated that both uptake and subsequent translocation to the shoots are higher at a lower pH. This is likely due to the passive diffusion of the undissociated form of the acid across the root cell membranes. nih.gov

The concentration of maleic hydrazide in the roots has been shown to be approximately proportional to its translocation to the shoots. nih.gov This suggests a direct relationship between the amount absorbed by the roots and the amount distributed to the rest of the plant.

Long-Distance Transport within the Plant Vascular System

Once absorbed, maleic hydrazide is freely translocated throughout the plant via both the phloem and xylem vascular tissues. fao.org This systemic mobility is crucial for its function as a growth regulator, as it allows the compound to reach the areas of active cell division, such as buds and root tips.

Maleic hydrazide is transported in the phloem, which is the primary pathway for the movement of sugars and other organic materials from the leaves (sources) to areas of active growth or storage (sinks). This movement allows the compound to accumulate in meristematic tissues, where it exerts its inhibitory effect on cell division. coresta.org This is particularly important for its use in controlling sucker growth in tobacco and sprouting in stored tubers.

In addition to phloem transport, maleic hydrazide also moves within the xylem. The xylem is responsible for the transport of water and dissolved minerals from the roots to the rest of the plant. This upward movement contributes to the distribution of maleic hydrazide throughout the plant, ensuring that it reaches all parts, including the uppermost leaves and stems. The dual mobility in both phloem and xylem ensures a thorough distribution of the compound within the plant. fao.org

Persistence and Distribution of Residues within Plant Organs

Following application and translocation, maleic hydrazide residues can be found in various plant organs. The distribution of these residues changes over time as the plant grows and metabolizes the compound.

In studies on potatoes, approximately 99% of the radioactivity from labeled maleic hydrazide was found in the vines one hour after treatment. However, after eight weeks, 61% of the radioactivity was located in the tubers. fao.org This demonstrates a significant translocation of the compound from the foliage to the storage organs over time.

The form of the residue can also change. In potato tubers, the majority of the residue consists of unchanged maleic hydrazide (52-84%), with a smaller amount present as a glucose conjugate (6.4-13%). fao.org In tobacco, maleic hydrazide can exist in its free form, become bound to cell wall components like lignin, or be metabolized into glucoside conjugates. coresta.org The persistence and distribution of these residues are important considerations in agriculture.

Table 2: Distribution of [14C]Maleic Hydrazide in Potato Plants Over Time

| Time After Treatment | Percentage of Radioactivity in Vines | Percentage of Radioactivity in Tubers |

|---|---|---|

| 1 Hour | ~99% | Not specified |

| 8 Weeks | Not specified | 61% |

Environmental Fate and Degradation of Maleic Hydrazide

Biodegradation Pathways in Soil Microflora

The breakdown of maleic hydrazide in the soil environment is significantly influenced by microbial activity.

Microbial Decomposition and Potential for Nitrogen Cycling

Soil microorganisms play a crucial role in the decomposition of maleic hydrazide. inchem.orgfao.org Studies have shown that in non-sterile soil, the degradation of maleic hydrazide is considerably faster than in sterile soil, indicating the primary role of microbial action. inchem.org The primary end product of this biodegradation is carbon dioxide (CO2). inchem.org Some research suggests that certain bacteria, such as Pseudomonas aeruginosa, can utilize maleic hydrazide as a source of nutrition, leading to its breakdown. nih.govnih.gov This microbial utilization can also contribute to nitrogen cycling within the soil ecosystem as the nitrogen within the maleic hydrazide molecule is released and potentially made available to other organisms. nih.gov The degradation process is thought to involve the initial formation of maleamide, followed by conversion to maleamic acid, and then to maleic and fumaric acids, which are further broken down into lactic and succinic acids before final mineralization to CO2. fao.org

Abiotic Transformation Processes

In addition to biodegradation, maleic hydrazide is subject to non-biological degradation processes, primarily driven by light and its chemical stability in water.

Hydrolytic Stability and Degradation Products

Maleic hydrazide is considered stable to hydrolysis at environmentally relevant pH levels (pH 3, 6, and 9). fao.orgepa.gov This stability means that the chemical does not readily break down in water through simple chemical reaction with water molecules. fao.org

Photolytic Degradation Potential

Maleic hydrazide can undergo photochemical decomposition when exposed to light. nih.gov In aqueous solutions, irradiation with UV light at wavelengths greater than 290 nm can lead to the complete destruction of the compound within approximately 48 hours. nih.gov The photolysis of aqueous solutions of the potassium salt of maleic hydrazide at pH 5, 7, and 9 resulted in calculated half-lives of 58, 58, and 34 days, respectively. nih.gov The major degradation product identified in this process was maleate. nih.gov Other identified volatile products of photolysis include nitric acid and formic acid. nih.gov The presence of substances like riboflavin (B1680620) and humic acids, which are common in the natural environment, can act as photosensitizers and accelerate the photolytic degradation of maleic hydrazide. nih.gov

Mobility and Environmental Compartmentalization

The movement and distribution of maleic hydrazide in the environment are largely governed by its potential to leach through the soil profile.

Leaching Potential in Soil Systems

Maleic hydrazide has a high potential for leaching in soil systems due to its high water solubility. fao.orgepa.govepa.gov However, its mobility can be influenced by several factors. While it is inherently mobile, allowing it to be transported downwards through the soil profile with water flow, its degradation products and the aging of the compound can affect its movement. fao.orgnih.gov As maleic hydrazide degrades, it can bind more strongly to soil particles, reducing its leaching potential. fao.org The rate of leaching is also dependent on soil properties such as organic carbon content and the amount of clay and silt particles. inchem.orgresearchgate.net For instance, in soils with higher organic carbon and finer texture, the initial residues of maleic hydrazide were observed to decrease significantly over several weeks. inchem.org

Interactive Data Table: Degradation of Maleic Hydrazide in Different Soil Types

| Soil Type | Initial Residue (mg/kg) | Residue after 8 weeks (mg/kg) | Percentage Decrease |

| Standard Soil 1 (2.58% organic carbon) | 30.5 | 0.76 | 97.5% |

| Standard Soil 2 (1.0% organic carbon) | 36.1 | 0.44 | 98.8% |

Dissipation and Persistence in Aquatic Environments

When introduced into an aquatic environment, maleic hydrazide monoethanolamine, being a salt, is expected to readily dissociate into its constituent components: the maleic hydrazide anion and the monoethanolammonium cation. epa.gov The subsequent environmental fate, encompassing both dissipation and persistence, is therefore determined by the individual properties and transformation pathways of these two ions in the aqueous phase.

Fate of Maleic Hydrazide

Once dissociated, the persistence of the maleic hydrazide anion in water is influenced by several physical and chemical processes. Maleic hydrazide is stable to hydrolysis in acidic, neutral, and basic solutions. coresta.orgfao.org However, it is susceptible to photodegradation. In laboratory studies, the photolytic half-life of maleic hydrazide in water at 25°C was found to be 15.9 days at a pH of 9, while it was essentially stable at pH 5 and 7 over a 30-day period. fao.org The primary degradation products identified from this process are maleic acid and succinic acid. fao.org

Maleic hydrazide exhibits high mobility in aquatic systems. This is indicated by its low octanol/water partition coefficient (log K_ow_), which varies with pH, and its high water solubility. fao.orgnih.gov Due to its ionic nature in typical environmental waters (pKa = 5.62), it will exist primarily as an anion, which has a low affinity for sorption to sediments and suspended particles. coresta.orgnih.gov This mobility suggests that its primary route of removal from the water column, aside from photodegradation, would be through biotic processes or dilution and transport. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| pKa | 5.62 | coresta.orgnih.gov |

| Log K_ow_ (Octanol/Water Partition Coefficient) | -2.01 at pH 7 | fao.org |

| Water Solubility (as free acid) | 4,507 mg/L at 25°C | nih.gov |

| Hydrolytic Stability | Stable at pH 3, 6, and 9 | fao.org |

| Aqueous Photolysis Half-life (at 25°C) | 15.9 days at pH 9; Stable at pH 5 & 7 | fao.org |

Fate of Monoethanolamine

The monoethanolammonium cation (pKa = 9.5) will be the predominant form of monoethanolamine (MEA) in most natural waters. chembk.comwikipedia.org The primary mechanism for the dissipation of MEA in aquatic environments is biodegradation. nih.govacs.org Studies have shown that MEA is readily biodegradable under aerobic conditions. In laboratory experiments using uncontaminated site soils, over 99% of MEA was degraded in less than three days, with ammonia (B1221849) being a primary conversion product. nih.govacs.org

However, the persistence of MEA can be significantly influenced by its concentration. In highly contaminated soils, biodegradation is much slower, with observed half-lives ranging from 8 to 20 days at 20°C. nih.govacs.org This inhibition at high concentrations may be due to the toxicity of the compound to the degrading microorganisms. nih.gov While MEA is miscible in water, its transport to groundwater can be slow as it tends to bind to soil and sediment as a cation. nih.gov Under anoxic conditions, MEA can also be biodegraded and may serve as a carbon source for denitrification. researchgate.net Advanced oxidation processes, such as exposure to UV light in the presence of hydrogen peroxide, have also been shown to effectively degrade MEA in water. rsc.org

| Condition | Finding | Reference |

|---|---|---|

| Uncontaminated Soil Slurry (Aerobic) | >99% degradation in < 3 days | nih.govacs.org |

| Highly Contaminated Soil Slurry (Aerobic, 20°C) | Half-life of 8-20 days | nih.govacs.org |

| Highly Contaminated Soil Slurry (Aerobic, 10°C) | Half-life of 30-60 days | nih.gov |

| Anoxic Conditions | Can be used as an electron donor for denitrification | researchgate.net |

| UV/H₂O₂ Advanced Oxidation (pH 9) | 76.28% degradation efficiency | rsc.orgrsc.org |

Advanced Analytical Methodologies for Maleic Hydrazide Detection and Quantification

Chromatographic Techniques for Residue Analysis

Chromatography is the cornerstone of modern maleic hydrazide analysis, providing the separation power needed to isolate the analyte from complex sample constituents. Both liquid and gas chromatography have been successfully employed, often coupled with highly selective detectors to ensure unambiguous identification and quantification. lawdata.com.tw

High-Performance Liquid Chromatography (HPLC) with Multi-Mode Detection (UV, Electrochemical, Diode Array)

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for maleic hydrazide analysis due to its suitability for polar, non-volatile compounds. lawdata.com.tw A variety of detectors can be coupled with HPLC systems to achieve sensitive and selective detection.

UV/Diode Array Detection (DAD): Ultraviolet (UV) detection is commonly used, with the maximum absorbance for maleic hydrazide occurring around 303 nm. lawdata.com.twnih.gov However, wavelengths of 313 nm and 330 nm have also been reported for analysis. lawdata.com.twrsc.org A simplified HPLC-UV method for agricultural products involves extraction with water, purification on a cation exchange cartridge, and separation on a ZORBAX SB-Aq column with an acetonitrile-water-phosphoric acid mobile phase. nih.gov This method demonstrated recoveries between 92.6% and 104.9% with a limit of detection (LOD) of 0.5 µg/g. nih.gov For onion analysis, HPLC coupled with a Diode Array Detector (DAD) has been utilized, offering the advantage of acquiring spectral data to confirm peak identity. researchgate.net

Fluorescence Detection: A highly selective and sensitive method involves HPLC with fluorescence detection. lawdata.com.tw This technique is based on the native fluorescence of maleic hydrazide, with optimal excitation and emission wavelengths at 303 nm and 400 nm, respectively. lawdata.com.tw For potato analysis, this method achieved average recoveries of 87.8% to 95.7% with a detection limit of 0.5 ppm. lawdata.com.tw

Electrochemical Detection (ELCD): For analyzing maleic hydrazide in soil, an HPLC method using an electrochemical detector has been developed. epa.gov The analysis is performed on a reverse-phase column, and detection is based on the electrochemical oxidation of the maleic hydrazide molecule. epa.gov A typical oxidation potential of +0.85 V is appropriate for quantification. epa.gov This method involves extracting soil samples with a methanol (B129727)/water mixture and analyzing the solvent phase directly after centrifugation and filtration. epa.gov

| Detector | Matrix | Wavelength/Potential | Recovery Rate | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| UV | Agricultural Products | 303 nm | 92.6-104.9% | 0.5 µg/g | nih.gov |

| Fluorescence | Potatoes | Ex: 303 nm, Em: 400 nm | 87.8-95.7% | 0.5 ppm | lawdata.com.tw |

| Electrochemical (ELCD) | Soil | +0.85 V | ~89% (after 6h extraction) | Not Specified | epa.gov |

| DAD | Onions | 313 nm | 89-103% | 0.4 mg/ml | researchgate.net |

Gas Chromatography (GC) Coupled with Selective Detectors (FID, NPD)

Gas Chromatography (GC) offers an alternative to HPLC, though it typically requires a derivatization step to convert the polar, non-volatile maleic hydrazide into a form suitable for GC analysis.

Electron Capture Detector (ECD): A GC-ECD method has been described for determining residues in potato tubers. nih.gov This procedure involves the oxidation of maleic hydrazide to 3,6-pyridazinedione, which then reacts with cyclopentadiene (B3395910) to form a volatile Diels-Alder adduct detectable by ECD. nih.gov The method achieved an average recovery of 91.7% from potatoes fortified at 0.1 to 10 ppm, with a detection level in excess of 0.05 ppm. nih.gov

Nitrogen-Phosphorus Detector (NPD): For cured tobacco, a rapid and sensitive method uses capillary GC with a nitrogen-phosphorus detector (NPD), which is highly selective for nitrogen-containing compounds. nih.gov In this method, free and bound maleic hydrazide are extracted with hydrochloric acid, and the resulting free analyte is methylated with dimethyl sulphate. nih.gov The derivatized compound is then partitioned into chloroform (B151607) for GC-NPD analysis, with a detection limit of 5 ppm. nih.gov

Flame Ionization Detector (FID): GC with flame ionization detection (FID) has also been used. inchem.org This method involves forming a bis-(trimethylsilyl) derivative by heating the sample extract with N,O-bis(trimethylsilyl)acetamide. inchem.org The derivative is then analyzed by GC-FID, with recoveries from tobacco powder ranging from 94-108%. inchem.org

| Detector | Matrix | Derivatization Step | Recovery Rate | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| ECD | Potatoes | Oxidation and Diels-Alder adduct formation | 91.7% | 0.05 ppm | nih.gov |

| NPD | Tobacco | Methylation | Not Specified | 5 ppm | nih.gov |

| FID | Tobacco | Silylation | 94-108% | Not Specified | inchem.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace-Level Determination

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the state-of-the-art for trace-level determination of maleic hydrazide. acs.orgpharmiweb.com This technique offers unparalleled sensitivity and selectivity, allowing for direct analysis without derivatization and providing structural confirmation through mass fragmentation patterns. pharmiweb.comresearchgate.net

A method for determining maleic hydrazide in tobacco uses LC-MS/MS in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) modes. researchgate.net This approach, using a d2-maleic hydrazide internal standard, achieved a limit of quantitation (LOQ) of 0.27 mg/kg and recoveries between 90.3% and 101.5%. researchgate.net Another advanced technique utilizes hydrophilic interaction liquid chromatography (HILIC) coupled with MS/MS to simultaneously determine maleic hydrazide and its glucosides in tobacco leaves, with LOQs of 1.0 mg/kg for the parent compound. nih.gov

For food matrices like grapes, a high-throughput LC-MS/MS method was developed with an estimated LOQ for maleic hydrazide of 38 ng/g and average recoveries of 87% to 111%. nih.gov The use of isotopically labeled internal standards is crucial in LC-MS/MS to correct for matrix effects and instrument signal drift, ensuring accurate quantification. nih.goveurl-pesticides.eu

| Chromatography | Matrix | Ionization/Mode | Recovery Rate | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Tobacco | ESI+/MRM | 90.3-101.5% | 0.27 mg/kg | researchgate.net |

| HILIC-MS/MS | Tobacco | Not Specified | 83.1-112.3% | 1.0 mg/kg | nih.gov |

| LC-MS/MS | Grapes | Not Specified | 87-111% | 38 ng/g | nih.gov |

| UPLC-MS/MS | Potatoes | Not Specified | 92-108% | 0.5 mg/kg (spike level) | waters.com |

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is paramount for reliable residue analysis, as it involves extracting the target analyte from the matrix and removing interfering substances that could compromise the chromatographic analysis. pharmiweb.comresearchgate.net

Optimization of Solvent Systems and Extraction Efficiency

The choice of extraction solvent is critical and depends on the matrix. Maleic hydrazide's polarity dictates the use of polar solvents.

Aqueous and Alcohol-Based Solvents: Water, methanol, and mixtures of methanol and water are frequently used. lawdata.com.twnih.gov For soil, a methanol/water (50:50 v/v) mixture with overnight shaking has proven effective. epa.gov For high-moisture commodities, acidified methanol (e.g., methanol with 1% formic acid) is employed in the widely used QuPPe (Quick Polar Pesticides) method. eurl-pesticides.eu

Acid Hydrolysis: In matrices like tobacco, where maleic hydrazide can exist as conjugates (e.g., glycosides), extraction with hydrochloric acid under heat is performed to hydrolyze these bound forms and release the free analyte for analysis. fao.orgnih.govresearchgate.net

Solvent Mixtures: For ultrasonic-assisted extraction from tobacco leaves, a ternary mixture of acetonitrile-methyl tert-butyl ether-water (7:10:13, v/v/v) has been optimized. nih.gov For grapes, a solution containing acetic acid and EDTA in a methanol/water mixture has been used to effectively extract residues. nih.gov

Advanced Clean-Up Procedures (e.g., Solid Phase Extraction, Low-Temperature Techniques)

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components like pigments, lipids, and sugars.

Solid Phase Extraction (SPE): SPE is a widely adopted clean-up technique. Cation exchange cartridges, such as SCX (strong cation exchanger), are commonly used to purify extracts from agricultural products, potatoes, and onions. lawdata.com.twnih.govresearchgate.net Different resin types, including Amberlite XAD-2 and Dowex resins, have also been utilized for cleanup and fractionation. fao.org A comparison of various commercial SCX cartridges for cleaning up onion and potato extracts found average recoveries ranging from 81% to 107%. rsc.orgrsc.org For multi-residue methods, cartridges like Oasis HLB are used to remove nonpolar interferences. nih.gov

Low-Temperature Techniques: Low-temperature precipitation, or "freezing-out," is an effective procedure for removing lipids and waxes from extracts, particularly from fatty matrices. epa.govresearchgate.net The principle involves precipitating lipids at low temperatures (e.g., -20°C to -78°C) from a solvent like acetonitrile, followed by centrifugation or filtration. epa.govresearchgate.net This technique has been successfully applied to provide a clean extract of maleic hydrazide from garlic samples. conicet.gov.ar Storing samples frozen prior to analysis is also a common practice to ensure stability. epa.gov

Method Validation and Performance Characterization

The validation and performance characterization of analytical methods are paramount to ensure the reliability and accuracy of data for the detection and quantification of maleic hydrazide. This involves a rigorous evaluation of several key parameters, including linearity, sensitivity, limits of detection and quantification, precision, accuracy, and the influence of the sample matrix.

Linearity, Sensitivity, and Limit of Detection Studies

The linearity of an analytical method establishes the proportional relationship between the concentration of an analyte and the response of the analytical instrument. For maleic hydrazide, linearity is typically assessed by preparing a series of standard solutions at different concentrations and analyzing them. The resulting data are then used to construct a calibration curve, and the correlation coefficient (r²) is calculated to determine how well the data fit a linear model. A correlation coefficient close to 1 indicates a strong linear relationship. conicet.gov.ar

Studies have demonstrated excellent linearity for maleic hydrazide analysis across various techniques and matrices. For instance, in the analysis of garlic bulbs using High-Performance Liquid Chromatography (HPLC), a linear response was observed in the range of 1 to 175 mg kg⁻¹, with a correlation coefficient (r²) of 0.999. conicet.gov.ar Similarly, a linearity check for maleic hydrazide in water from 0 to 200 ng/mL showed a correlation coefficient of 0.9995. epa.gov In the analysis of tobacco using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a dynamic range of 50 to 5000 ng/mL was achieved. rsc.org

The sensitivity of a method is its ability to discriminate between small differences in analyte concentration. It is often related to the slope of the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) are key indicators of a method's sensitivity. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

The LOD for maleic hydrazide in garlic was found to be 0.33 mg kg⁻¹, with an LOQ of 1 mg kg⁻¹. conicet.gov.ar For the analysis of maleic hydrazide in water, the LOQ was established at 0.1 µg/L, with an estimated LOD of approximately 0.03 µg/L. epa.gov In tobacco analysis, the LOD was reported as 0.16 mg/kg. rsc.org Another study on various food matrices reported LOQs for maleic hydrazide in the range of 0.05-0.1 μg/g. researchgate.net

Table 1: Linearity and Detection Limits for Maleic Hydrazide in Various Matrices

| Matrix | Analytical Method | Linear Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Garlic | HPLC-UV | 1 - 175 mg kg⁻¹ | 0.999 | 0.33 mg kg⁻¹ | 1 mg kg⁻¹ | conicet.gov.ar |

| Water | HPLC-Electrochemical Detector | 0 - 200 ng/mL | 0.9995 | ~0.03 µg/L | 0.1 µg/L | epa.gov |

| Tobacco | LC-MS/MS | 50 - 5000 ng/mL | Not specified | 0.16 mg/kg | Not specified | rsc.org |

| Food Matrices | Not specified | 0.01 - 2 µg/mL | ≥ 0.99 | Not specified | 0.05 - 0.1 µg/g | researchgate.net |

| Tobacco | HILIC-MS/MS | Not specified | 0.9971-0.9972 | 0.3 - 0.5 mg/kg | 0.8 - 1.0 mg/kg | coresta.org |

Precision, Accuracy, and Recovery Assessments

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the agreement between a test result and the accepted reference value. It is often evaluated through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is determined.

In a collaborative study for the determination of hydrazine (B178648) in maleic hydrazide technical and formulated products, the average relative repeatability was 5.34% and the average relative reproducibility was 27.99%. nih.gov For the analysis of maleic hydrazide in water, the RSDs were less than or equal to 20% for all concentration levels tested. epa.gov Another collaborative study on technical and formulated products reported repeatability standard deviations ranging from 0.07% to 1.39% and reproducibility standard deviations from 0.22% to 1.39%. researchgate.netresearchgate.net

Recovery studies for maleic hydrazide have yielded high and consistent results across different matrices. In garlic, recovery rates were over 95%. conicet.gov.ar For water samples, average recoveries at various fortification levels were between 70% and 110%. epa.gov Specifically, at a spiking level of 0.1 µg/L, recoveries ranged from 68% to 120% with an average of 95%, while at 0.5 µg/L, the range was 70% to 94% with an average of 83%. epa.gov In various food matrices, average recoveries ranged from 84% to 110% with RSDs ≤ 17%. researchgate.net A study on tobacco using HILIC-MS/MS reported recoveries in the range of 83-112%. coresta.org

Table 2: Precision and Accuracy Data for Maleic Hydrazide Analysis

| Matrix | Spiking Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Water | 0.1 µg/L | 95 | ≤ 20 | epa.gov |

| Water | 0.5 µg/L | 83 | ≤ 20 | epa.gov |

| Water | 1.0 µg/L | Not specified | ≤ 20 | epa.gov |

| Water | 2.0 µg/L | Not specified | ≤ 20 | epa.gov |

| Garlic | Not specified | > 95 | Not specified | conicet.gov.ar |

| Food Matrices | Not specified | 84 - 110 | ≤ 17 | researchgate.net |

| Tobacco | Not specified | 83 - 112 | Intra-day: 2.7-3.8, Inter-day: 7.1-8.3 | coresta.org |

Evaluation of Matrix Effects and Interference Mitigation Strategies

The sample matrix can significantly influence the analytical signal, leading to either enhancement or suppression, a phenomenon known as the matrix effect. This can compromise the accuracy and reliability of the analytical method. researchgate.net The complexity of the matrix, which can contain carbohydrates, proteins, and fats, can interfere with the ionization of the target analyte in techniques like LC-MS/MS. researchgate.net

Several strategies are employed to mitigate matrix effects. One common approach is the use of matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix extract that is similar to the sample being analyzed. conicet.gov.ar This helps to compensate for any signal suppression or enhancement caused by the matrix components. conicet.gov.ar

Another effective strategy is the use of an internal standard, such as d2-maleic hydrazide, which is an isotopically labeled version of the analyte. rsc.org The internal standard is added to the sample before extraction and analysis. Since the internal standard behaves similarly to the analyte during the analytical process, any matrix effects will affect both the analyte and the internal standard to a similar extent, allowing for accurate quantification. rsc.org

Sample preparation techniques also play a crucial role in minimizing matrix effects. Methods like solid-phase extraction (SPE) can be used to clean up the sample extract and remove interfering components before analysis. coresta.org Additionally, simple dilution of the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the analytical signal. mdpi.com In some cases, adjusting chromatographic conditions can help to separate the analyte from interfering matrix components. waters.com

In a study on garlic extracts, the matrix effect was found to be negligible. conicet.gov.ar However, in other complex matrices, matrix effects can be more pronounced. For instance, in the analysis of various food commodities, the use of a divert valve to switch the flow from the column to waste during periods when no analytes are eluting can reduce ion source contamination and minimize matrix effects. mdpi.com

Genetic and Molecular Investigations of Plant Responses to Maleic Hydrazide

Cytogenetic Effects and Chromosomal Aberrations in Plant Cells

Maleic hydrazide is recognized for its potent effects on the genetic material within plant cells, primarily manifesting as an inhibitor of cell division (mitosis) and an inducer of chromosomal abnormalities. biorxiv.org Its mode of action is complex, but a primary mechanism is the inhibition of nucleic acid and protein synthesis, which are fundamental processes for cell cycle progression and integrity. nih.gov

Research has consistently shown that maleic hydrazide is a clastogenic agent, meaning it can cause breaks in chromosomes. oup.com This clastogenic activity results in a variety of observable chromosomal aberrations during mitosis. Studies on model plant systems, such as the broad bean (Vicia faba) and the common onion (Allium cepa), have been instrumental in characterizing these effects. In the root tip cells of these plants, exposure to maleic hydrazide leads to a significant increase in chromosomal abnormalities.

Commonly observed aberrations include:

Chromosome Breaks: Simple fractures of the chromatids.

Chromosome Bridges: Formed during anaphase when sister chromatids fail to separate correctly due to breakage and fusion.

Acentric Fragments: Pieces of chromosomes without a centromere that are lost during cell division.

Micronuclei: Small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

The table below summarizes the types of chromosomal aberrations induced by maleic hydrazide in the root tip cells of Allium cepa and Trigonella foenum-graecum.

| Aberration Type | Description | Observed in Allium cepa | Observed in Trigonella foenum-graecum |

| Stickiness | Chromosomes appear sticky and clumped together. | Yes | Yes |

| C-mitosis | A colchicine-like effect where the spindle apparatus fails to form, leading to scattered chromosomes. | Yes | Yes |

| Distributed Metaphase | Chromosomes are scattered throughout the cell instead of aligning at the metaphase plate. | Yes | Yes |

| Anaphase Bridges | Bridge-like structures connecting the poles of the cell during anaphase. | Yes | Yes |

| Lagging Chromosomes | Chromosomes or chromatids that lag behind during anaphase movement to the poles. | Yes | Yes |

| Multipolar Anaphase | The presence of more than two poles during anaphase. | Yes | Yes |

Data sourced from studies on the cytological effects of maleic hydrazide. biorxiv.org

The action of maleic hydrazide on chromosomes is thought to be most pronounced during the S-phase (synthesis phase) of the cell cycle, when DNA replication occurs. By interfering with DNA synthesis, it can lead to the formation of weakened points on the chromosomes that are prone to breakage.

Species-Specific Sensitivity and Detoxification Mechanisms in Plants

The sensitivity of plants to maleic hydrazide varies significantly among different species. This differential sensitivity is largely attributed to the varying abilities of plant species to metabolize and detoxify the compound. nih.gov Plants that are more tolerant to maleic hydrazide typically possess more efficient detoxification mechanisms.

The primary route of maleic hydrazide detoxification in plants is through conjugation with endogenous sugar molecules, specifically glucose. This process is a common strategy used by plants to detoxify a wide range of xenobiotics (foreign chemical compounds).

The detoxification process involves the following key steps:

Uptake and Translocation: After application, maleic hydrazide is absorbed by the plant and transported to meristematic tissues, which are regions of active cell division.

Metabolic Conversion: In tolerant species, maleic hydrazide is converted into a less toxic form. The most well-documented metabolic pathway is the formation of the O-β-D-glucoside of maleic hydrazide. coresta.org This conjugation reaction attaches a glucose molecule to the maleic hydrazide structure.

Sequestration: The resulting glucoside conjugate is more water-soluble and is often sequestered into the vacuole, effectively removing it from the cytoplasm where it could interfere with cellular processes.

The table below illustrates the metabolic fate of maleic hydrazide in tobacco leaves, a species where its metabolism has been studied.

| Compound | Percentage of Total Radioactivity (28 days after application) |

| Free Maleic Hydrazide | ~19.2% |

| Maleic Hydrazide Glucosides | ~7.6% |

| Unidentified Metabolites/Bound Residues | ~73.2% |

Data represents the decrease of free maleic hydrazide and the formation of its glucosides over time. coresta.org

While conjugation with sugars is the principal detoxification pathway, the involvement of other systems, such as the glutathione S-transferase (GST) enzyme system, is also plausible. GSTs are a large family of enzymes that play a critical role in the detoxification of various herbicides and other xenobiotics by catalyzing their conjugation with glutathione. Although direct evidence for GST-mediated conjugation of maleic hydrazide is not extensively documented, the general role of GSTs in plant defense against chemical stress suggests they may contribute to its metabolism in some species.

Gene Expression Profiling and Proteomic Analysis of Stress Responses

The exposure of plants to maleic hydrazide induces a complex stress response at the molecular level, which can be elucidated through gene expression profiling (transcriptomics) and the analysis of protein populations (proteomics).

Gene Expression Profiling:

Transcriptomic studies, particularly in tobacco, have provided significant insights into the molecular mechanisms underlying the effects of maleic hydrazide. Application of this chemical has been shown to cause global changes in the transcriptome, affecting the expression of a wide array of genes. researchgate.net

Key findings from gene expression analyses in maleic hydrazide-treated tobacco buds include:

Downregulation of Cell Division and Development Genes: A significant number of genes involved in meristem development, cell division, and DNA replication are downregulated. This aligns with the observed inhibitory effect of maleic hydrazide on plant growth and its clastogenic properties.

Alteration of Phytohormone Signaling Pathways: The expression of genes related to the signaling of various plant hormones, such as auxin, is altered. This interference with hormonal pathways contributes to the growth-regulating effects of the compound.

Induction of Stress Response Genes: Genes associated with DNA damage and repair are often upregulated as the plant cell attempts to cope with the genotoxic stress imposed by maleic hydrazide.

The following table summarizes the functional categories of differentially expressed genes in tobacco apical and axillary buds following treatment with maleic hydrazide.

| Functional Gene Category | Predominant Expression Change | Implied Biological Effect |

| Meristem Development | Downregulated | Inhibition of bud growth and development |

| Cell Division | Downregulated | Cessation of mitotic activity |

| DNA Replication & Repair | Variably regulated | Response to DNA damage |

| Phytohormone Signaling | Altered (e.g., auxin-related genes) | Disruption of normal growth regulation |

Based on transcriptomic analysis of chemically topped tobacco. researchgate.net

Proteomic Analysis:

Proteomic studies, which examine the entire set of proteins in a cell or tissue, are crucial for understanding the functional consequences of changes in gene expression. Research on the proteomic response of plants to maleic hydrazide is an emerging area.

Initial studies in ferns have shown a dose-dependent effect on the total protein content. Low concentrations of maleic hydrazide were found to initially increase the total protein content, which could be a part of the plant's initial stress response. researchgate.net However, higher concentrations led to a significant reduction in total protein levels, consistent with the known inhibitory effect of maleic hydrazide on protein synthesis. nih.govresearchgate.net

Further proteomic analyses are needed to identify specific proteins that are up- or downregulated in response to maleic hydrazide. Such studies would likely reveal changes in the abundance of proteins involved in:

Cell cycle regulation: Proteins like cyclins and cyclin-dependent kinases.

DNA repair mechanisms: Enzymes involved in recognizing and repairing DNA lesions.

Stress and defense responses: Pathogenesis-related proteins and antioxidant enzymes.

Metabolism: Proteins involved in primary and secondary metabolic pathways that may be altered to support defense and repair processes.

Future Directions and Emerging Research Frontiers in Maleic Hydrazide Monoethanolamine Science

Exploration of Synergistic and Antagonistic Interactions with Other Agri-chemicals

The simultaneous or sequential application of multiple agrochemicals is a common practice in modern agriculture to manage a spectrum of challenges. slideshare.net These combinations can lead to interactions that alter the efficacy of the individual components, resulting in synergistic, antagonistic, or additive effects. slideshare.neteagri.org Understanding these interactions is crucial for developing effective and efficient crop management programs. eagri.org

Future research should systematically investigate the interactions between maleic hydrazide monoethanolamine and a wide array of other agrochemicals, including fungicides, insecticides, and other herbicides.

Synergistic Interactions : A synergistic effect occurs when the combined impact of two or more chemicals is greater than the sum of their individual effects. eagri.org For instance, a mixture of 2,4-D and chlorpropham (B1668850) has been shown to have a synergistic effect on certain monocot species that are typically resistant to 2,4-D alone. eagri.org Research into potential synergies with maleic hydrazide could uncover combinations that enhance sprout control or growth regulation at lower application rates. In the context of potato storage, maleic hydrazide is already seen as a tool to reinforce or, in some cases, replace chlorpropham (CIPC), especially as regulatory pressure on CIPC increases. fwi.co.ukwindows.net This suggests a complementary, if not directly synergistic, relationship in managing dormancy. fwi.co.uk A study on a mixture of 2,4-dichlorophenoxyacetic acid (2,4-D), acrylamide (B121943) (AA), and maleic hydrazide (MH) indicated a synergistic mixture effect, though the precise mechanisms require further in vivo investigation. science.gov

Antagonistic Interactions : Antagonism happens when the combined effect is less than that of the most active chemical applied alone. eagri.org An example is the combination of EPTC with 2,4-D, which shows antagonistic responses in certain grass species. eagri.org It is known that co-application of herbicides with organophosphate and carbamate (B1207046) insecticides often results in antagonism. researchgate.net Given that maleic hydrazide is used on crops that may also be treated with various insecticides and fungicides, research is needed to identify potential negative interactions that could reduce its efficacy or lead to unexpected phytotoxicity. For example, the phytoxicity of herbicides like monuron (B1676734) and diuron (B1670789) can be increased when applied with the insecticide phorate. eagri.org

Systematic screening of these interactions under controlled laboratory and diverse field conditions is a critical research frontier. This would involve studying the effects on target plants (for efficacy) and non-target organisms, as well as monitoring for any alterations in crop quality.

Comprehensive Studies on Long-Term Physiological and Biochemical Impacts on Plant Resilience and Quality

While the primary effect of maleic hydrazide—inhibiting cell division to control sprouting and growth—is well-documented, its long-term physiological and biochemical consequences for plant resilience and quality are less comprehensively understood. umaine.eduwikipedia.org Maleic hydrazide is known to have long-lasting biological effects that can reduce deterioration during storage in crops like potatoes and onions. researchgate.net

Future research should focus on multi-year studies across various cultivars and environmental conditions to build a more complete picture. Key areas for investigation include:

Plant Resilience : How does pre-harvest application of maleic hydrazide affect a plant's ability to withstand other stresses, both biotic and abiotic, later in its life cycle or during storage? This includes tolerance to drought, heat, and pathogens. The application of maleic hydrazide to stressed plants, for instance, can lead to uneven uptake and undesirable effects. fwi.co.uk

Tuber and Bulb Quality : Beyond sprout control, what are the subtle, long-term impacts on tuber and bulb quality? Field trials have shown that while maleic hydrazide generally does not negatively influence internal quality parameters like dry matter and fry quality, some variability exists. windows.netnih.gov For example, the cultivar 'Fontane' showed a slightly lower dry matter content after treatment. nih.gov Conversely, in some trials, it improved the shape and reduced malformations in 'Russet Burbank' potatoes. windows.net In onions, it has been shown to significantly decrease weight loss and rotting during extended storage. researchgate.net

Secondary Growth and Internal Sprouting : Maleic hydrazide has been reported to influence secondary growth, though results can be highly variable depending on the cultivar, location, and application timing. nih.gov It has also demonstrated a positive effect on controlling internal germination during storage, a significant quality parameter. nih.gov

A summary of observed long-term impacts from various studies is presented below.

| Impact Category | Crop(s) | Observed Effect | Reference(s) |

| Sprout Suppression | Potato, Onion | Significantly reduced number of sprouted tubers and sprout weight during long-term storage. | windows.netresearchgate.net |

| Yield | Potato | Application timing is critical; early application can negatively affect yield. | windows.netnih.gov |

| Internal Quality | Potato | Generally no negative influence on dry matter or fry quality, though some cultivar-specific effects noted. | windows.netnih.gov |

| Tuber Shape | Potato | Improved length-to-diameter ratio and reduced malformations in some cultivars (e.g., Russet Burbank). | windows.net |

| Storage Rots | Onion | Significantly decreased rotting percentage during 10-month storage. | researchgate.net |

| Weight Loss | Onion | Significantly decreased weight loss during 10-month storage. | researchgate.net |

| Internal Sprouting | Potato | Positive effect on reducing internal germination in storage. | nih.gov |

These comprehensive, long-term studies will provide invaluable data for refining application guidelines to maximize benefits for crop quality and resilience while minimizing any unintended consequences.

Integration of Omics Technologies for Systems-Level Understanding of Plant-Maleic Hydrazide Interactions

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the effects of agrochemicals at a systems level. nih.govagronomyjournals.com Integrating these data-rich approaches can move research beyond observing phenotypic outcomes to elucidating the complex molecular networks that maleic hydrazide influences within the plant. agronomyjournals.comfrontiersin.org

A key emerging frontier is the application of these technologies to decipher the complete mechanism of action of this compound.

Transcriptomics : This technology analyzes the complete set of RNA transcripts in a cell, revealing which genes are activated or suppressed in response to a stimulus. A study on tobacco treated with maleic hydrazide provides a powerful example. nih.govuky.edu RNA sequencing revealed that maleic hydrazide significantly alters the transcriptomic landscape in both apical and axillary buds. nih.govuky.edu It affects the expression of genes related to fundamental processes like meristem development, cell division, DNA metabolism, and phytohormone signaling. nih.govuky.eduresearchgate.net This aligns with the known function of maleic hydrazide as an inhibitor of cell division. umaine.eduwikipedia.org

Proteomics and Metabolomics : While transcriptomics shows gene expression, proteomics identifies the actual proteins present, and metabolomics profiles the small-molecule metabolites. Future research integrating these layers could identify the specific enzymes and metabolic pathways directly impacted by maleic hydrazide. For example, maleic hydrazide is known to interfere with tryptophan metabolism and inhibit gibberellin synthesis. researchgate.net Metabolomic studies could precisely map these disruptions and uncover other affected pathways. In tobacco, maleic hydrazide is metabolized into its O-β-D-glucoside. researchgate.net Integrated omics could track this conversion and its downstream effects on the plant's metabolic state.

The table below summarizes key findings from a transcriptomic study on tobacco, illustrating the depth of insight achievable with omics technologies.

| Tissue | Gene Ontology (GO) Term - Upregulated Genes | Gene Ontology (GO) Term - Downregulated Genes | Reference(s) |

| Apical Bud | Phosphorelay signal transduction; Regulation of transition from vegetative to reproductive phase. | Meristem maintenance; Cytokinin metabolism; Cell wall synthesis; Photosynthesis; DNA metabolism. | nih.govuky.edu |

| Axillary Bud | Defense response; Oxylipin metabolism. | Cell cycle; DNA metabolism; Cytokinin metabolism. | nih.govuky.edu |

By integrating multi-omics datasets, researchers can construct comprehensive models of how maleic hydrazide interacts with plant systems. frontiersin.orgnih.gov This systems-level understanding will not only refine our knowledge of how this specific compound works but also provide broader insights into the regulation of plant growth, development, and dormancy. nih.gov

Q & A

Q. How are contradictions in MH’s efficacy vs. phytotoxicity reconciled across plant species?

- Case Examples : In sycamore trees, trunk-injected MH (medium concentration) suppressed regrowth for 3+ years, whereas higher doses caused phytotoxicity. Species-specific apical dominance mechanisms explain variability .

- Experimental Design : Dose optimization trials and species-specific metabolic studies (e.g., auxin pathway analysis) resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.